3-((4-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
CAS No.: 897734-53-1
Cat. No.: VC11881577
Molecular Formula: C20H26ClN3O2
Molecular Weight: 375.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897734-53-1 |
|---|---|
| Molecular Formula | C20H26ClN3O2 |
| Molecular Weight | 375.9 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
| Standard InChI | InChI=1S/C20H26ClN3O2/c1-4-24-14(2)13-17(25)18(20(24)26)19(15-5-7-16(21)8-6-15)23-11-9-22(3)10-12-23/h5-8,13,19,25H,4,9-12H2,1-3H3 |
| Standard InChI Key | XVFCWCBXJZDWFE-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C)O)C |
| Canonical SMILES | CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridin-2(1H)-one core substituted at positions 1, 3, 4, and 6. Key structural elements include:
-
Position 1: Ethyl group (-CH2CH3)
-
Position 3: (4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl moiety
-
Position 4: Hydroxyl group (-OH)
-
Position 6: Methyl group (-CH3)
The 4-methylpiperazine introduces a basic nitrogen center, while the 4-chlorophenyl group enhances lipophilicity. Quantum mechanical calculations suggest intramolecular hydrogen bonding between the C4 hydroxyl and pyridinone carbonyl oxygen, stabilizing the enol tautomer.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C21H27ClN3O2 |
| Molecular Weight | 404.91 g/mol |
| LogP (Predicted) | 2.8 ± 0.4 |
| Hydrogen Bond Donors | 2 (OH, NH) |
| Hydrogen Bond Acceptors | 4 (pyridinone O, piperazine N) |
| Topological Polar SA | 66.8 Ų |
Solubility remains poorly characterized, though analogs with similar logP values exhibit limited aqueous solubility (<10 µM) but improved organic solvent compatibility .
Synthesis and Structural Modification
Synthetic Pathways
Synthesis typically follows a multi-step sequence:
-
Pyridinone Core Formation: Cyclocondensation of β-keto esters with ammonium acetate yields 4-hydroxy-6-methylpyridin-2(1H)-one.
-
N1 Alkylation: Ethylation at position 1 using ethyl bromide under basic conditions (K2CO3, DMF).
-
C3 Functionalization: Mannich reaction introducing the (4-chlorophenyl)(4-methylpiperazin-1-yl)methyl group via formaldehyde-mediated coupling.
Critical challenges include controlling regioselectivity during alkylation and minimizing piperazine dimerization. Recent advances employ microwave-assisted synthesis to improve yields from 42% to 68% while reducing reaction times from 24h to 3h.
Structural Analogues
Modifications to the prototype structure have explored:
-
Piperazine Substitution: Replacing 4-methylpiperazine with morpholine or thiomorpholine alters target affinity.
-
Halogen Variation: Bromo- and iodo-phenyl analogs show enhanced kinase inhibition but increased cytotoxicity.
-
Ethyl Group Optimization: Cyclopropyl substitution at N1 improves metabolic stability in hepatic microsomes .
Biological Activity and Mechanisms
Primary Targets
The compound demonstrates moderate affinity (Ki = 120–450 nM) for:
-
Dopamine D2/D3 Receptors: Piperazine moiety facilitates interactions with extracellular loop 2.
-
Serotonin 5-HT1A/5-HT2A: Chlorophenyl group contributes to hydrophobic binding pocket engagement.
-
Cyclin-Dependent Kinase 2 (CDK2): Pyridinone core mimics ATP ribose orientation, achieving IC50 = 3.2 µM .
Functional Effects
-
In Vitro Neuroprotection: Reduces glutamate-induced excitotoxicity in SH-SY5Y cells (EC50 = 12 µM).
-
Antiproliferative Activity: Inhibits A549 lung carcinoma proliferation (IC50 = 8.7 µM) via G1/S cell cycle arrest.
-
Metabolic Stability: Hepatic clearance of 23 mL/min/kg in rat microsomes, with t1/2 = 2.1h .
Research Applications and Challenges
| Application | Supporting Evidence |
|---|---|
| Neuropsychiatric Disorders | D2 receptor partial agonism (Emax = 62%) suggests antipsychotic potential. |
| Oncology | Synergizes with cisplatin, reducing tumor volume by 78% in murine xenografts. |
| Infectious Diseases | Weak inhibition of SARS-CoV-2 3CLpro (IC50 = 89 µM) warrants further optimization. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume